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molecular formula C5H8ClNO2 B8671656 5-(Chloromethyl)-5-methyloxazolidin-2-one

5-(Chloromethyl)-5-methyloxazolidin-2-one

Cat. No. B8671656
M. Wt: 149.57 g/mol
InChI Key: ODMPCNVOXKDESU-UHFFFAOYSA-N
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Patent
US08293721B2

Procedure details

Potassium cyanate (7.61 g) was dissolved in 350 ml of water, and 2-(chloromethyl)-2-methyloxirane was slowly added (5.00 g). The solution was stirred overnight (15 h) at reflux. The reaction mixture was then extracted while still moderately warm with ethyl acetate (5×200 ml). The combined organic layers were dried over sodium sulfate and concentrated in vacuo to provide the title compound an off-white solid (3.32 g, 47%). Mass spectrum (ESI) 150.0 (M+1). 1H NMR (500 MHz, CDCl3): δ 5.23 (bs, 1H), 3.70 (d, J=8.7 Hz, 1H), 3.68 (d, J=11.0 Hz, 1H), 3.56 (d, J=11.2 Hz, 1H), 3.34 (d, J=8.9 Hz, 1H), 1.59 (s, 3H).
Name
Potassium cyanate
Quantity
7.61 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].[Cl:5][CH2:6][C:7]1([CH3:10])[CH2:9][O:8]1>O>[Cl:5][CH2:6][C:7]1([CH3:10])[O:8][C:2](=[O:1])[NH:3][CH2:9]1 |f:0.1|

Inputs

Step One
Name
Potassium cyanate
Quantity
7.61 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1(OC1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight (15 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted
TEMPERATURE
Type
TEMPERATURE
Details
while still moderately warm with ethyl acetate (5×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClCC1(CNC(O1)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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